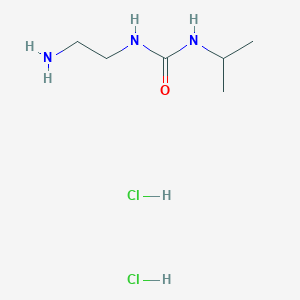

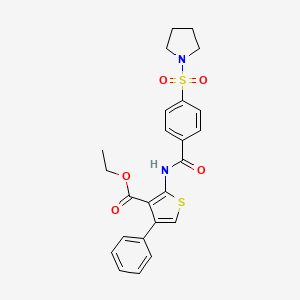

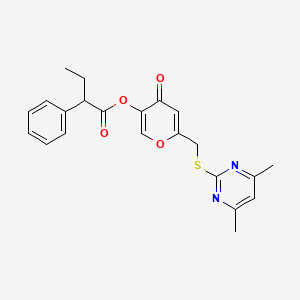

![molecular formula C15H19NO4 B3018013 1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 1784830-43-8](/img/structure/B3018013.png)

1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid" is a chemical entity that appears to be a derivative of indene carboxylic acid with an amide functional group. The structure suggests that it is a part of a class of compounds that could be synthesized through modification of indene derivatives. Although the provided papers do not directly discuss this compound, they offer insights into related chemical synthesis methods that could potentially be applied to its synthesis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions. The first paper describes a practical synthesis of 1,1'-binaphthyl-2-carboxylic acids through a three-stage oxidation process starting from 2-methyl-1,1'-binaphthyls . This process includes bromination, treatment with a sodium salt of 2-nitropropane to form aldehydes, and finally, oxidation with KMnO4 to yield carboxylic acids. Although the target molecule in our analysis is not a binaphthyl derivative, the oxidation steps outlined could be relevant for modifying the indene moiety of the compound .

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the second paper discusses the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 3-(arylamino)-1H-inden-1-ones . This reaction leads to the formation of spiroheterocyclic compounds. The mention of 1H-inden-1-ones is of particular interest as it relates to the indene core of the target molecule. The spiroheterocyclization process could potentially be adapted for the synthesis or modification of the indene core in the compound under analysis.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions specific to "this compound". However, the reactions described in the papers could offer a foundation for hypothesizing potential reactions involving the target compound. For instance, the oxidative steps used in the synthesis of binaphthyl carboxylic acids could be relevant for introducing or modifying carboxylic acid groups in the target molecule. Similarly, the spiroheterocyclization process could suggest a method for creating complex structures involving the indene core.

Physical and Chemical Properties Analysis

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-7-9-10(12)5-4-6-11(9)13(17)18/h4-6,12H,7-8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTGRYHSGGWGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

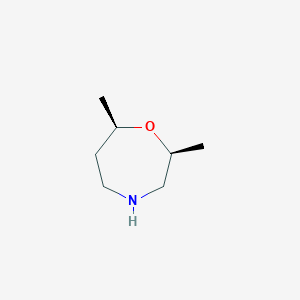

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)

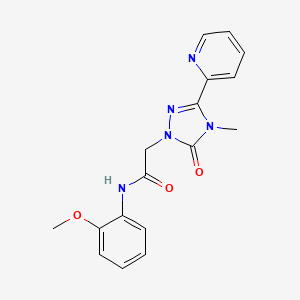

![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)

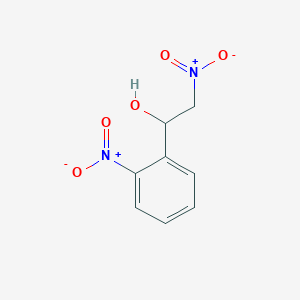

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)

![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3017939.png)

![6-Chloro-N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B3017943.png)